Mildronate dihydrate Mildronate dihydrate Mildronate is a structural analog of γ-butyrobetaine (γBB), an intermediate in the biosynthesis of carnitine. It blocks carnitine synthesis by inhibiting γBB hydroxylase (IC50 = 62 µM) and, less potently, carnitine acetyltransferase (Ki = 1.6 mM). Through these actions, mildronate reduces the levels of free carnitine and long chain acyl carnitine. This leads to suppressed fatty acid metabolism and mitochondrial uncoupling during oxidative conditions, resulting in cardioprotective and neuroprotective effects. Mildronate also improves cognition and reduces amyloid-β pathology in a mouse model of Alzheimer’s disease.
Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption. Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively. Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity.
Brand Name: Vulcanchem
CAS No.: 86426-17-7
VCID: VC20742549
InChI: InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2
SMILES: C[N+](C)(C)NCCC(=O)[O-].O.O
Molecular Formula: C6H16N2O3
Molecular Weight: 164.20 g/mol

Mildronate dihydrate

CAS No.: 86426-17-7

Cat. No.: VC20742549

Molecular Formula: C6H16N2O3

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Mildronate dihydrate - 86426-17-7

CAS No. 86426-17-7
Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
IUPAC Name 3-[(trimethylazaniumyl)amino]propanoate;hydrate
Standard InChI InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2
Standard InChI Key WVYGCKFMBOZNRT-UHFFFAOYSA-N
SMILES C[N+](C)(C)NCCC(=O)[O-].O.O
Canonical SMILES C[N+](C)(C)NCCC(=O)[O-].O
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Properties

Mildronate dihydrate, also known as meldonium dihydrate, is a white to off-white powder with distinct physicochemical properties. The compound serves as an antiischemic drug originally developed at the Latvian Institute of Organic Synthesis for cardiovascular applications, though subsequent research has expanded its therapeutic scope to include neurological indications .

Chemical Nomenclature and Identification

Mildronate dihydrate possesses several synonyms in scientific literature and commercial contexts. These alternative designations help in identifying the compound across different research and clinical settings.

ParameterValue
Chemical Name3-(1,1,1-trimethylhydrazin-1-ium-2-yl)propionate dihydrate
Common SynonymsMeldonium, MET 88, Quaterin, THP
CAS Number86426-17-7
Molecular FormulaC6H14N2O2 · 2H2O
Molecular Weight182.22
SMILES Notation[O-]C(CCNN+(C)C)=O
InChI KeyPVBQYTCFVWZSJK-UHFFFAOYSA-N

Table 1. Chemical identification parameters of mildronate dihydrate .

Physical and Chemical Properties

The physical and chemical characteristics of mildronate dihydrate determine its stability, handling requirements, and pharmaceutical applications. These properties inform proper storage and utilization in both research and clinical contexts.

PropertyDescription
AppearanceWhite to off-white powder
Purity≥98% (HPLC)
SolubilityWater (20 mg/ml), ethanol (20 mg/ml)
Identity Confirmation1H-NMR
Short-term Storage+4°C
Long-term Storage-20°C
StabilityStable for at least 2 years when stored at -20°C

Table 2. Physical and chemical properties of mildronate dihydrate .

Structural Characteristics and Transformations

The crystal structure of mildronate dihydrate exhibits distinctive features that influence its physical properties and transformation behavior. Understanding these structural characteristics is essential for pharmaceutical formulation and stability considerations.

Dehydration Process

Mildronate dihydrate undergoes a specific dehydration process that has been extensively studied using various analytical techniques. Research has revealed that the compound dehydrates in a single step, transforming directly into the anhydrous form rather than progressing through intermediate hydrate states .

Powder X-ray diffraction (PXRD), thermal analysis, hot-stage microscopy, and water sorption-desorption studies have confirmed this direct transformation mechanism. The dehydration process begins at temperatures below 50°C, with peak thermal effects observed around 60-65°C under controlled heating conditions .

Factors Affecting Dehydration Kinetics

Several factors significantly influence the dehydration kinetics of mildronate dihydrate, highlighting the complex nature of this structural transformation:

  • Particle size - Smaller particles dehydrate more rapidly than larger ones under identical heating conditions, attributed to their larger surface-to-mass ratio .

  • Heating rate - Lower heating rates result in more complete dehydration at lower temperatures, while higher rates cause the thermal effect to split into two distinct parts .

  • Atmospheric conditions - Dehydration proceeds more efficiently in dry nitrogen flow compared to static air, as moisture content in the atmosphere affects the dehydration rate .

  • Sample weight - The weight of the sample influences the dehydration kinetics by affecting water diffusion pathways .

These observations indicate that the dehydration process involves multiple rate-limiting steps, including phase boundary advancement, water diffusion outside the crystal, and water diffusion outside the powdered sample .

Structural Relationship Between Hydrate Forms

Crystal structure analyses have revealed significant similarities between the dihydrate and anhydrous forms of mildronate. This structural relationship explains the direct transformation mechanism observed during dehydration .

Comparative energy calculations have demonstrated that the experimentally observed anhydrous phase is thermodynamically more stable than a theoretical structure derived from simply removing water molecules from the dihydrate crystal lattice. This thermodynamic favorability drives the molecular reorganization that occurs during the dehydration process .

Mechanism of Action

Mildronate dihydrate exhibits a unique pharmacological mechanism that underpins its therapeutic applications in both cardiovascular and neurological conditions.

Inhibition of Carnitine Biosynthesis

The primary mechanism of action of mildronate centers on its ability to inhibit carnitine biosynthesis. As a structural analog of γ-butyrobetaine (γ-BB), an intermediate in carnitine biosynthesis, mildronate competitively inhibits γ-butyrobetaine hydroxylase (BBOX) . Additionally, it exerts less potent inhibitory effects on carnitine acetyltransferase (CrAT) .

This dual inhibitory action effectively reduces the levels of free carnitine and long-chain acylcarnitines in the body, directly impacting cellular energy metabolism . By preventing carnitine synthesis and reducing its absorption at the intestinal level, mildronate redirects cellular energy production pathways .

Metabolic Effects

The inhibition of carnitine biosynthesis leads to several significant metabolic consequences:

  • Suppression of fatty acid β-oxidation - By reducing carnitine availability, mildronate limits the transport of long-chain fatty acids into mitochondria, thereby decreasing fatty acid oxidation .

  • Activation of glycolysis - As fatty acid metabolism decreases, cells increasingly rely on glycolysis for energy production, a less oxygen-demanding process .

  • Prevention of cytotoxic intermediate accumulation - Mildronate prevents the accumulation of cytotoxic intermediate products of fatty acid β-oxidation in ischemic tissues .

  • Mitochondrial uncoupling modulation - The compound affects mitochondrial uncoupling during oxidative conditions, contributing to its protective effects .

These metabolic shifts represent the biochemical basis for mildronate's therapeutic effects, particularly in conditions characterized by ischemia or compromised energy metabolism.

Pharmacological Applications

The unique mechanism of action of mildronate dihydrate translates into several significant therapeutic applications across different medical disciplines.

Cardiovascular Applications

Mildronate was originally developed as an antianginal drug for cardiovascular applications in the former Soviet Union. Its cardioprotective properties have established its use in several cardiovascular conditions:

  • Ischemic heart disease - By shifting cellular metabolism from fatty acid oxidation to glycolysis, mildronate reduces oxygen demand in cardiac tissue, providing protection during ischemic episodes .

  • Chronic heart failure - The compound's metabolic effects support improved cardiac function in patients with chronic heart failure .

  • Anti-ischemic protection - Mildronate prevents damage during ischemia by modulating energy metabolism pathways and reducing the production of cytotoxic intermediates .

Neurological Applications

Subsequent research has revealed significant neurological applications for mildronate dihydrate:

  • Cerebral circulation disorders - The drug improves cerebral circulation and is used clinically for treating brain circulation disorders .

  • Neuroprotective effects - Studies indicate that mildronate provides neuroprotection through its metabolic effects and other mechanisms .

  • Cognitive enhancement - Research has demonstrated that mildronate improves cognition and reduces amyloid-β pathology in mouse models of Alzheimer's disease, suggesting potential applications in neurodegenerative conditions .

Other Emerging Applications

Ongoing research continues to identify additional therapeutic potentials for mildronate dihydrate:

  • Antidiabetic effects - The compound's metabolic modulation properties have shown promising results in diabetes management .

  • Athletic performance - The potential of mildronate to enhance performance in sports has been recognized, leading to its inclusion on the World Anti-Doping Association's list of banned substances .

Current Research Status and Future Directions

Despite its established applications, mildronate dihydrate continues to be the subject of ongoing research to fully elucidate its therapeutic potential and optimize its clinical use.

Recent Findings

Recent studies have expanded our understanding of mildronate's pharmacological profile:

  • Detailed structural analyses have clarified the relationship between the dihydrate and anhydrous forms, providing insights into its pharmaceutical properties .

  • Advanced investigations into its neuroprotective mechanisms have revealed potential applications in conditions such as Alzheimer's disease .

  • Research on its performance-enhancing effects has led to regulatory decisions regarding its use in competitive sports .

Research Gaps and Future Directions

Despite extensive investigation, several aspects of mildronate dihydrate warrant further research:

  • More thorough clinical trials are needed to confirm its efficacy across various therapeutic applications .

  • Detailed pharmacokinetic studies would enhance understanding of its bioavailability and distribution .

  • Further exploration of its molecular mechanisms could reveal additional therapeutic targets and applications.

  • Development of optimized formulations based on structural and stability data could enhance its clinical utility .

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